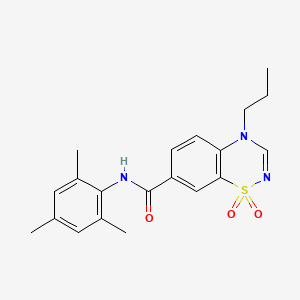![molecular formula C20H24N4O2 B11238636 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11238636.png)
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional cyclopentylethyl and dimethoxyphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This method features readily available starting materials and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core allows it to bind to active sites or allosteric sites, modulating the activity of the target. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique chemical and physical properties. The cyclopentylethyl group enhances its lipophilicity, while the dimethoxyphenyl group can influence its electronic properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H24N4O2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2-cyclopentylethyl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N4O2/c1-25-17-9-8-15(13-18(17)26-2)16-11-12-21-20-22-19(23-24(16)20)10-7-14-5-3-4-6-14/h8-9,11-14H,3-7,10H2,1-2H3 |
Clé InChI |
POHQYNHLQMCDMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4CCCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B11238579.png)
![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238591.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B11238596.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11238598.png)
![5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11238602.png)
![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine](/img/structure/B11238605.png)
![methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B11238614.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11238615.png)
![N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238622.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238623.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11238629.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11238633.png)
